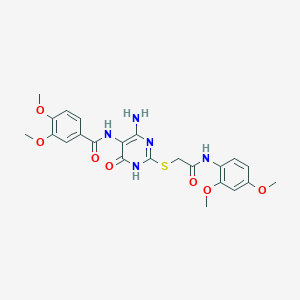

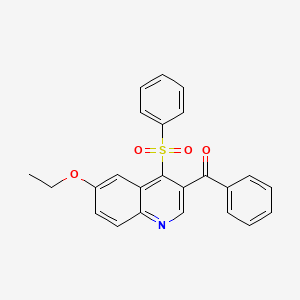

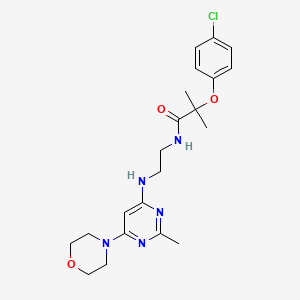

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and multiple amine and ether groups . The compound also has a thioether group, which is an ether in which the oxygen atom has been replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a rigid, planar structure, while the amine and ether groups may allow for hydrogen bonding and other interactions .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Development

This compound is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Inhibition of Tubulin Polymerization

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a related compound, potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in three cancer cell lines . This suggests that our compound may have similar properties.

Aurora Kinase A Inhibition

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . One of the derivatives, 2- (2-Amino-6- (2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, selectively inhibited Aurora kinase A (AURKA) activity . This suggests that our compound may also inhibit AURKA.

Cell Cycle Arrest

The derivative mentioned above caused the accumulation of the G2/M phase of the cell cycle . This suggests that our compound may also cause cell cycle arrest.

Induction of Apoptotic Cell Death

The derivative triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . This suggests that our compound may also induce apoptotic cell death.

Antiviral Activity

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties . This suggests that our compound may also have antiviral activity.

Antimicrobial Activity

2-aminothiazole derivatives also possess antimicrobial properties . This suggests that our compound may also have antimicrobial activity.

Anti-inflammatory Activity

2-aminothiazole derivatives possess anti-inflammatory activities . This suggests that our compound may also have anti-inflammatory activity.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

The compound selectively inhibits AURKA activity . It binds to AURKA, reducing its phosphorylation at Thr283 . This inhibition disrupts the normal function of AURKA, leading to changes in cell division .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing properly .

Result of Action

The compound’s action results in the accumulation of cells in the G2/M phase of the cell cycle . It also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells .

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7S/c1-32-13-6-7-14(16(10-13)34-3)25-18(29)11-36-23-27-20(24)19(22(31)28-23)26-21(30)12-5-8-15(33-2)17(9-12)35-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLLPSBSNUEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

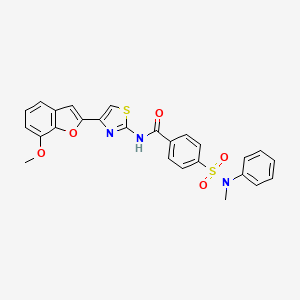

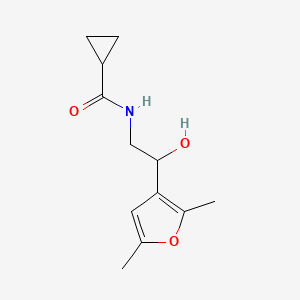

![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)

![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2788728.png)

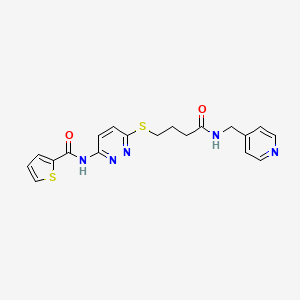

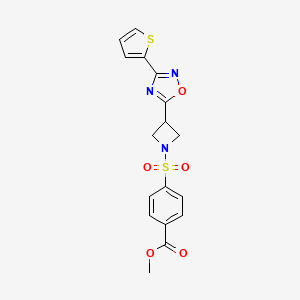

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2788729.png)